molecular formula C19H18FN3OS B2844169 N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide CAS No. 1448122-06-2

N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide

Cat. No. B2844169
CAS RN: 1448122-06-2
M. Wt: 355.43
InChI Key: OJCGXTLMUJTKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H18FN3OS and its molecular weight is 355.43. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Modeling

Researchers have synthesized a series of compounds, including analogs similar to "N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide," focusing on their structural and spectral features through DFT calculations. These studies aim to understand the chemical reactivity descriptors and the compounds' potential biological activities through cytotoxic evaluations against cancer cell lines. For instance, derivatives have been synthesized for anticancer screening, showing promising cytotoxic results against specific cancer types compared to reference compounds (Abu-Melha, 2021).

Anticancer Activity

Imidazothiadiazole and related analogs, including compounds with the imidazo[1,2-a]pyridine scaffold, have been evaluated for their cytotoxic activities against various cancer cell lines. These compounds have shown potent cytotoxic effects, suggesting their potential as anticancer agents. The effectiveness of these compounds against breast cancer and other cancer types highlights their significance in developing new therapeutic agents (Abu-Melha, 2021).

Antimicrobial and Insecticidal Applications

Further studies have explored the synthesis of novel heterocyclic compounds derived from similar precursors for antimicrobial and insecticidal purposes. The diversity in the synthesized products allows for extensive biological investigations, including antiproliferative activity screenings against human cancer cell lines and assessments against agricultural pests. These research efforts aim to identify compounds with high inhibitory effects, contributing to the development of new antimicrobial agents and insecticides (Shams et al., 2010).

Photophysical Studies

The scaffold of imidazo[1,2-a]pyridine, related to the compound of interest, has been utilized in the development of emissive compounds for applications such as sensors and fluorescent probes. These studies involve the synthesis and photophysical investigation of imidazo[1,5-a]pyridinium ions, highlighting the potential of this structural motif in designing fluorescence-based applications. The impact of synthetic modifications on emission properties underscores the versatility of these compounds in scientific research (Hutt et al., 2012).

properties

IUPAC Name

N-cyclopropyl-2-(4-fluorophenyl)sulfanyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c20-14-4-8-17(9-5-14)25-13-19(24)23(15-6-7-15)12-16-11-21-18-3-1-2-10-22(16)18/h1-5,8-11,15H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCGXTLMUJTKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.